![molecular formula C12H8N2O4 B11930598 [4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
[4,4'-Bipyridine]-3,3'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,4’-Bipyridine]-3,3’-dicarboxylic acid: is an organic compound that belongs to the family of bipyridines. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound has carboxylic acid groups attached to the 3 and 3’ positions of the bipyridine structure. It is a versatile compound with significant applications in coordination chemistry, materials science, and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridine]-3,3’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is catalyzed by transition metals such as palladium and often requires specific ligands to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridine]-3,3’-dicarboxylic acid, often involves large-scale coupling reactions using metal catalysts. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4,4’-Bipyridine]-3,3’-dicarboxylic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products:
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of halogenated bipyridine derivatives.
Applications De Recherche Scientifique
Chemistry: [4,4’-Bipyridine]-3,3’-dicarboxylic acid is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their electronic and catalytic properties .
Biology: In biological research, bipyridine derivatives are used to study metal ion interactions in biological systems. They can also serve as building blocks for designing bioactive molecules.
Industry: In the industrial sector, [4,4’-Bipyridine]-3,3’-dicarboxylic acid is used in the synthesis of advanced materials, including polymers and coordination polymers, which have applications in electronics and photonics .
Mécanisme D'action
The mechanism of action of [4,4’-Bipyridine]-3,3’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming coordination bonds with metal centers. This interaction can influence the electronic properties of the metal ions, making the compound useful in catalysis and materials science .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Another bipyridine isomer with nitrogen atoms in the 2 and 2’ positions. It is commonly used as a ligand in coordination chemistry.
3,3’-Bipyridine: Similar to [4,4’-Bipyridine]-3,3’-dicarboxylic acid but with carboxylic acid groups in the 3 and 3’ positions.
4,4’-Bipyridine: The parent compound without carboxylic acid groups, used as a precursor to various derivatives.
Uniqueness: [4,4’-Bipyridine]-3,3’-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its ability to form hydrogen bonds and interact with other molecules. This makes it particularly useful in the design of supramolecular structures and advanced materials .
Propriétés
Formule moléculaire |
C12H8N2O4 |
|---|---|
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
4-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-5-13-3-1-7(9)8-2-4-14-6-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) |
Clé InChI |
MIAMXHQVTYLVSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C2=C(C=NC=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)

![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)
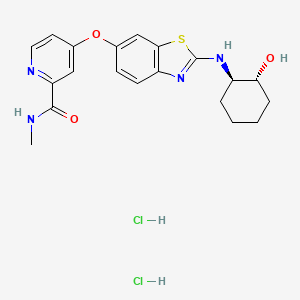
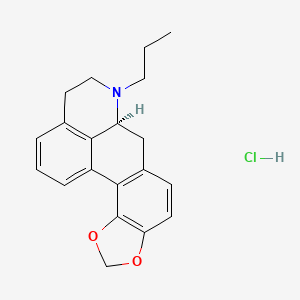

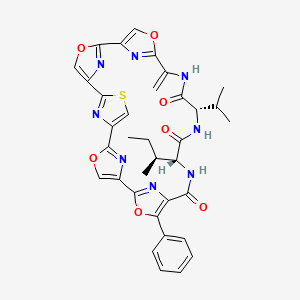
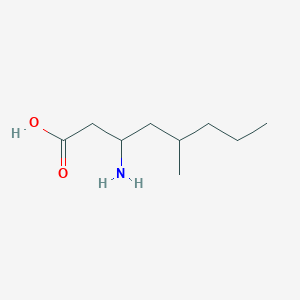
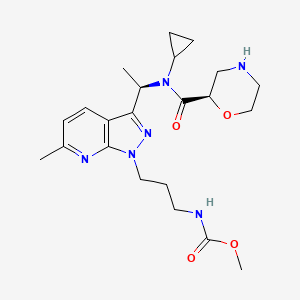
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
